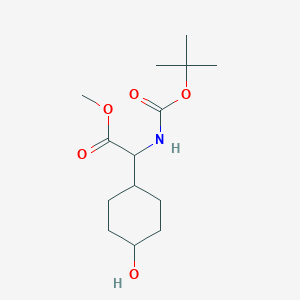

5-Methoxyindole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxyindole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is widely present in many important alkaloids, tryptophan, and auxins. Indole derivatives are known for their remarkable biological activities, including enzyme inhibition, receptor antagonism, anti-inflammatory, and anti-tumor properties

Métodos De Preparación

The synthesis of 5-Methoxyindole-3-carbohydrazide typically involves the condensation reaction between 5-methoxyindole-3-carboxaldehyde and hydrazine hydrate or isobutyric acid hydrazide. The reaction is carried out in a methanol solution at 60°C for 12 hours. After filtration and recrystallization from acetone, the product is obtained as a white solid with a yield of approximately 63.81% and a melting point of 225-227°C .

Análisis De Reacciones Químicas

5-Methoxyindole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Condensation: The compound can participate in condensation reactions to form hydrazone derivatives.

Common reagents used in these reactions include methanesulfonic acid, hydrazine hydrate, and isobutyric acid hydrazide. Major products formed from these reactions include indole-hydrazone analogues and other substituted indole derivatives .

Aplicaciones Científicas De Investigación

5-Methoxyindole-3-carbohydrazide has a wide range of scientific research applications:

Chemistry: Used as a synthetic intermediate in the preparation of various indole derivatives.

Biology: Exhibits enzyme inhibition and receptor antagonism properties, making it useful in biological studies.

Industry: Utilized in the development of bioorganic materials, electromaterials, and optomaterials.

Mecanismo De Acción

The mechanism of action of 5-Methoxyindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes and act as a receptor antagonist. In cancer cells, it causes a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle, leading to decreased cell proliferation . Additionally, it can decrease the amount of phosphorylated Rb protein, which is crucial for cell cycle regulation .

Comparación Con Compuestos Similares

5-Methoxyindole-3-carbohydrazide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-propionic acid: Known for its neuroprotective properties.

5-Methoxyindole-3-carboxaldehyde: A precursor in the synthesis of this compound.

Propiedades

Fórmula molecular |

C10H11N3O2 |

|---|---|

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

5-methoxy-1H-indole-3-carbohydrazide |

InChI |

InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) |

Clave InChI |

CLNICVVFYRYEOZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2C(=O)NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)

![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)

![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)

![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)

![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)